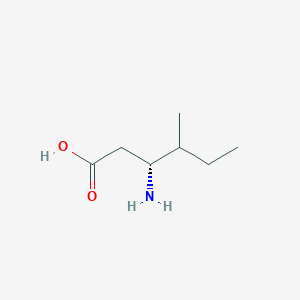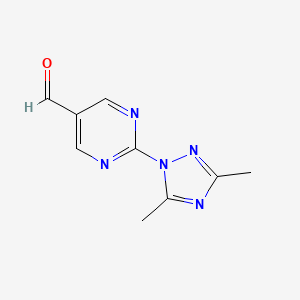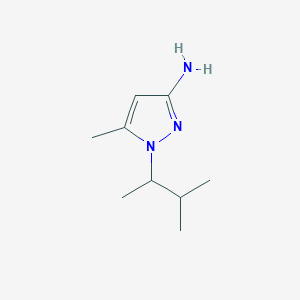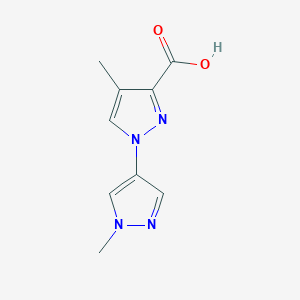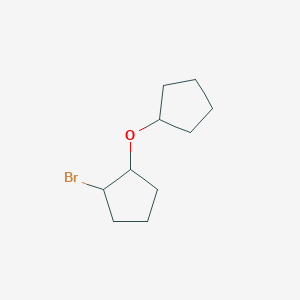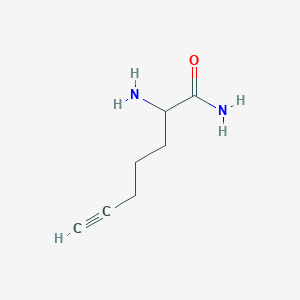
2-Aminohept-6-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminohept-6-ynamide is a compound belonging to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . This unique structure imparts significant reactivity and versatility, making ynamides valuable in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohept-6-ynamide typically involves the use of trichloroethene as a two-carbon synthon . The process begins with the addition of an amide to dichloroacetylene, forming a dichloroenamide intermediate. This intermediate undergoes elimination to yield the ynamide . The reaction conditions are generally mild and involve the use of basic catalysts .
Industrial Production Methods: Industrial production of ynamides, including this compound, often employs copper-catalyzed couplings of amides with alkynes or their derivatives . This method is favored for its efficiency and the ability to produce a wide range of ynamide derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminohept-6-ynamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The reactions of this compound can yield a variety of products, including keteniminium ions, carbenes, and carbenoids .
Aplicaciones Científicas De Investigación
2-Aminohept-6-ynamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a coupling reagent in peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Aminohept-6-ynamide involves its ability to form reactive intermediates such as keteniminium ions and carbenes . These intermediates can participate in various chemical transformations, including nucleophilic addition and cycloaddition reactions . The molecular targets and pathways involved often include nucleophilic centers in biological molecules, leading to modifications in their structure and function .
Comparación Con Compuestos Similares
N-Acylsulfonamides: Feature a sulfonamide group and are used in pharmaceutical applications.
Uniqueness: 2-Aminohept-6-ynamide is unique due to its strongly polarized triple bond, which enables a wide range of chemical transformations not possible with other similar compounds . This makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-aminohept-6-ynamide |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H2,9,10) |
Clave InChI |
ODIKJHKFWQJPTH-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


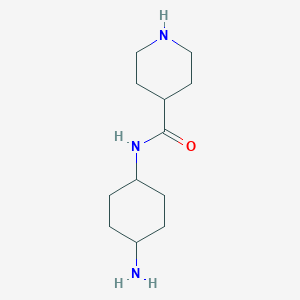
![2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)



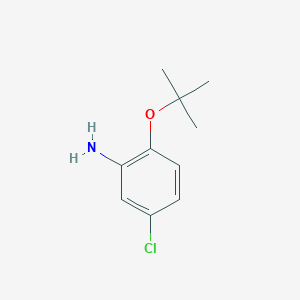
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
amine](/img/structure/B13303820.png)
